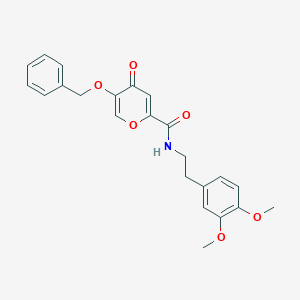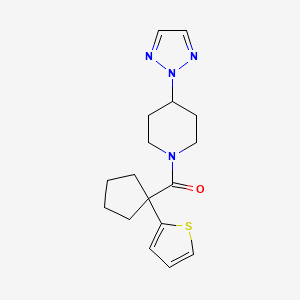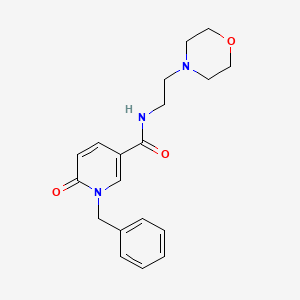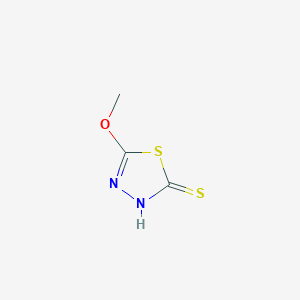![molecular formula C36H32N4O8S B2486544 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688062-08-0](/img/structure/B2486544.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with complex structures like N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide are of interest in medicinal chemistry for their potential biological activities and in materials science for their unique physical and chemical properties.
Synthesis Analysis
The synthesis of complex quinazoline derivatives, similar to the compound , often involves multi-step reactions, starting from simple precursors like anthranilamide. These processes might include cyclization reactions, substitutions, and the introduction of specific functional groups through reactions with isocyanates or chloroethyl isocyanate, leading to intermediate compounds that are further modified to achieve the final structure (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds related to the one described is characterized by complex heterocyclic systems, which are often elucidated using X-ray crystallography, NMR spectroscopy, and computational modeling techniques. These analyses reveal the spatial arrangement of atoms, molecular conformations, and interactions within the molecule (Wu et al., 2022).
Chemical Reactions and Properties
The chemical behavior of such compounds is influenced by their functional groups. For example, the presence of amide, benzodioxole, and quinazolinone moieties can lead to a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. These reactions are pivotal for further functionalization or for the manifestation of biological activity (Costa et al., 2004).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are determined by the molecular architecture. These properties are essential for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications (Danylchenko et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for the development of therapeutic agents. Studies on similar compounds demonstrate how modifications in the molecular structure can significantly impact these properties, influencing their pharmacological profile and mechanism of action (Sirisoma et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Novel Synthesis Approaches
Research has explored the synthesis of various quinazolinone derivatives, showcasing innovative methods to create complex heterocyclic compounds. For example, studies have detailed the synthesis of oxazolo[2,3-b]quinazolin-5-ones and [1,3]oxazino[2,3-b]quinazolin-6-ones through reactions involving anthranilamide and isocyanates, providing a foundation for synthesizing related compounds (Chern et al., 1988).
Reactions with Isocyanates
Another study highlighted reactions of anthranilamide with isocyanates, leading to the synthesis of dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones, indicating the versatility of these reactions in producing quinazolinone derivatives (Kim, 1981).
Antimicrobial and Antitumor Applications
Antimicrobial Activity
Some quinazolinone derivatives have been evaluated for their antimicrobial activity, showing potential as therapeutic agents. For example, novel quinoline derivatives containing an azole nucleus have shown good to moderate activity against various microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents (Özyanik et al., 2012).
Antitumor Agents
Quinazolin-4-one derivatives have been studied for their antitumor properties, with some showing high growth-inhibitory activity. Research into water-soluble analogues of antitumor agents like CB30865 highlights the potential of quinazolinone compounds in cancer treatment, demonstrating significant cytotoxicity against tumor cells (Bavetsias et al., 2002).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[1-(2-methoxyanilino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N4O8S/c1-3-32(34(42)38-25-6-4-5-7-27(25)44-2)49-36-39-26-16-31-30(47-20-48-31)15-24(26)35(43)40(36)18-21-8-11-23(12-9-21)33(41)37-17-22-10-13-28-29(14-22)46-19-45-28/h4-16,32H,3,17-20H2,1-2H3,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFMERSQRYPBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486469.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)
![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)
![5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2486482.png)
